molecular formula C14H17Cl3O3 B13784639 Hexyl (2,4,5-trichlorophenoxy)acetate CAS No. 2630-13-9

Hexyl (2,4,5-trichlorophenoxy)acetate

Cat. No.: B13784639
CAS No.: 2630-13-9
M. Wt: 339.6 g/mol
InChI Key: CBFJCDXICHREJI-UHFFFAOYSA-N
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Description

Hexyl (2,4,5-trichlorophenoxy)acetate (CAS: 2630-13-9) is an ester derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a well-known herbicide banned in agriculture due to its toxicity and environmental persistence . The hexyl ester is primarily used in industrial and scientific research, as indicated in its safety data sheet (SDS), which outlines handling precautions but lacks detailed toxicity or ecological data . Its molecular formula is inferred as C₁₄H₁₇Cl₃O₃, with a hexyl chain contributing to increased lipophilicity compared to shorter-chain esters.

Properties

CAS No.

2630-13-9

Molecular Formula

C14H17Cl3O3

Molecular Weight

339.6 g/mol

IUPAC Name

hexyl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C14H17Cl3O3/c1-2-3-4-5-6-19-14(18)9-20-13-8-11(16)10(15)7-12(13)17/h7-8H,2-6,9H2,1H3

InChI Key

CBFJCDXICHREJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl (2,4,5-trichlorophenoxy)acetate can be synthesized through the esterification of 2,4,5-trichlorophenoxyacetic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Hexyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenoxyacetic acids, alcohols, and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of hexyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to altered growth patterns and physiological responses. The compound’s effects are mediated through its binding to auxin receptors, triggering a cascade of signaling events that regulate gene expression and cellular processes .

Comparison with Similar Compounds

Methyl (2,4,5-Trichlorophenoxy)Acetate

  • CAS : 1928-37-6
  • Formula : C₉H₇Cl₃O₃
  • Molecular Weight : 269.51 g/mol
  • Properties : Low water solubility due to hydrophobic chlorine substituents; soluble in organic solvents like acetone .
  • Applications : Herbicidal use, targeting weeds while minimizing crop damage .
  • Regulatory Status : Likely restricted due to parent acid (2,4,5-T) bans .

Butyl (2,4,5-Trichlorophenoxy)Acetate

  • CAS : 93-79-8 (n-butyl), 61792-07-2 (sec-butyl)
  • Formula : C₁₂H₁₃Cl₃O₃
  • Molecular Weight : 311.58–311.59 g/mol
  • Properties : LogP of 4.81 , indicating higher lipophilicity than methyl ester.

Octyl (2,4,5-Trichlorophenoxy)Acetate

  • CAS : 2630-15-1
  • Formula : C₁₆H₂₁Cl₃O₃
  • Molecular Weight : 367.70 g/mol
  • Properties : Extremely low water solubility; used in research for controlled-release formulations .

Parent Acid: 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

  • CAS : 93-76-5
  • Formula : C₈H₅Cl₃O₃
  • Regulatory Status : Banned globally in agriculture due to toxic dioxin impurities and environmental persistence .

Propionic Acid Derivative: Silvex (2,4,5-TCPPA)

  • CAS : 93-72-1
  • Formula : C₉H₇Cl₃O₃
  • Applications : Formerly used as a herbicide; banned for long persistence and toxic byproducts .

Comparative Data Table

Compound CAS Formula Molecular Weight (g/mol) Solubility (Water) LogP Applications Regulatory Status
Hexyl (2,4,5-T) Acetate 2630-13-9 C₁₄H₁₇Cl₃O₃* 311.58* Low ~5.2* Industrial/Research Limited data
Methyl (2,4,5-T) Acetate 1928-37-6 C₉H₇Cl₃O₃ 269.51 Low ~3.5 Herbicide Restricted
n-Butyl (2,4,5-T) Acetate 93-79-8 C₁₂H₁₃Cl₃O₃ 311.58 Low 4.81 HPLC analysis Unregulated (research use)
Octyl (2,4,5-T) Acetate 2630-15-1 C₁₆H₂₁Cl₃O₃ 367.70 Insoluble ~6.5 Controlled-release formulations Unregulated
2,4,5-T (Parent Acid) 93-76-5 C₈H₅Cl₃O₃ 255.49 Slightly soluble 3.4 Former herbicide Banned
Silvex (2,4,5-TCPPA) 93-72-1 C₉H₇Cl₃O₃ 269.51 Low 3.8 Former herbicide Banned

*Inferred data based on structural analogs.

Key Findings and Implications

Toxicity Concerns : While hexyl ester toxicity data is lacking, its parent acid and analogs like Silvex are linked to dioxin contamination and chronic toxicity, justifying stringent handling .

Degradation Pathways: Chlorophenoxy esters degrade via reductive ether cleavage, but hydroxylation may yield recalcitrant metabolites . Longer-chain esters may persist longer in hydrophobic environments.

Regulatory Gaps : Esters of banned acids (e.g., 2,4,5-T) may evade strict regulations despite shared toxicological risks, highlighting the need for updated guidelines .

Biological Activity

Hexyl (2,4,5-trichlorophenoxy)acetate is an ester derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and hexanol. This compound is primarily utilized as a herbicide in agricultural applications due to its potent biological activity. Understanding its biological effects is crucial for assessing its environmental impact and potential health risks.

Chemical Structure and Properties

  • Molecular Formula : C12H13Cl3O3
  • Molecular Weight : Approximately 367.695 g/mol
  • Chlorination Pattern : The presence of three chlorine atoms on the aromatic ring enhances its herbicidal activity and environmental persistence.

This compound functions by mimicking the natural plant hormone auxin, disrupting normal growth processes in plants. This leads to uncontrolled growth and eventual plant death. The compound's lipophilicity, due to its longer carbon chain, affects its absorption and translocation within plant systems compared to shorter-chain analogs.

Herbicidal Efficacy

This compound has shown significant herbicidal activity against a variety of broadleaf weeds. Its effectiveness is attributed to:

  • Selective Action : Primarily targets dicotyledonous plants while sparing monocots.
  • Application Methods : Can be applied through foliar sprays or soil incorporation.

Toxicological Findings

  • Acute Toxicity : Studies indicate varying levels of acute toxicity in different species. For instance:
    • Rats exhibited a no observed effect level (NOEL) of 3 mg/kg body weight after medium-term exposure .
    • Dogs showed a NOEL of 2.4 mg/kg body weight under similar conditions.
  • Chronic Toxicity : Long-term exposure studies have been conducted to assess chronic effects:
    • In a two-year study with rats, no significant increase in tumor incidence was observed at lower doses; however, some studies indicated potential tumorigenic effects at higher concentrations .
    • A case-control study suggested associations between chlorophenoxy herbicides and soft-tissue sarcomas in specific occupational groups .
  • Developmental Effects : Reduced fetal body weights and increased incidences of cleft palate were noted in mice exposed to doses above 15 mg/kg body weight . In rats, teratogenic effects were observed at doses exceeding 100 mg/kg body weight.

Environmental Persistence

This compound is characterized by its environmental persistence due to the chlorinated structure which resists degradation. This raises concerns regarding bioaccumulation and long-term ecological impacts.

Occupational Exposure

A cohort study involving workers exposed to chlorophenoxy herbicides revealed no general excess mortality from cancer; however, specific cases of nasal carcinoma were reported among highly exposed individuals . These findings underscore the need for stringent safety measures in agricultural settings.

Ecotoxicological Assessments

Research has highlighted the potential for this compound to affect non-target organisms:

  • Studies demonstrated that aquatic systems could be impacted by runoff containing this herbicide.
  • The compound's persistence raises concerns about its effects on biodiversity in affected ecosystems.

Summary Table of Biological Activity and Toxicity

ParameterValue/Observation
Molecular Weight367.695 g/mol
NOEL (Rats)3 mg/kg body weight
NOEL (Dogs)2.4 mg/kg body weight
Acute ToxicityVaries by species
Chronic ToxicityNo significant tumors at low doses
Developmental EffectsReduced fetal weights at >15 mg/kg
Environmental PersistenceHigh due to chlorination

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